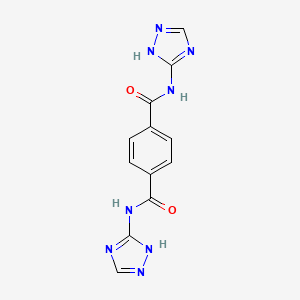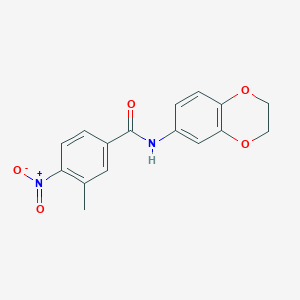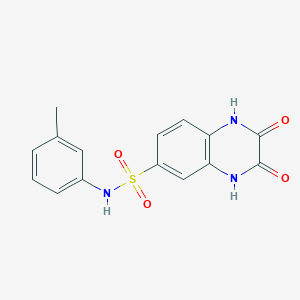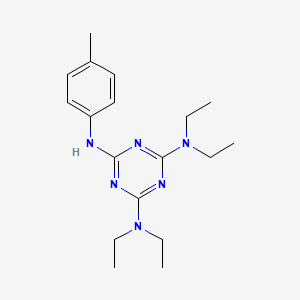
N,N'-di-1H-1,2,4-triazol-3-ylterephthalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-di-1H-1,2,4-triazol-3-ylterephthalamide, also known as DTTA, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. DTTA belongs to the family of triazole-based compounds and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N,N'-di-1H-1,2,4-triazol-3-ylterephthalamide is not well understood, but it is believed to involve the formation of complexes with metal ions. N,N'-di-1H-1,2,4-triazol-3-ylterephthalamide has been shown to form stable complexes with various metal ions, including copper, zinc, and nickel. These complexes can have different properties and may have different biological activities.
Biochemical and Physiological Effects:
N,N'-di-1H-1,2,4-triazol-3-ylterephthalamide has been shown to have various biochemical and physiological effects. In one study, N,N'-di-1H-1,2,4-triazol-3-ylterephthalamide was shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N,N'-di-1H-1,2,4-triazol-3-ylterephthalamide has also been shown to have antioxidant properties, which may help protect cells from oxidative stress. In addition, N,N'-di-1H-1,2,4-triazol-3-ylterephthalamide has been shown to have anti-inflammatory properties, which may help reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
N,N'-di-1H-1,2,4-triazol-3-ylterephthalamide has several advantages for lab experiments, including its stability and ease of synthesis. N,N'-di-1H-1,2,4-triazol-3-ylterephthalamide is also relatively non-toxic and has low environmental impact. However, N,N'-di-1H-1,2,4-triazol-3-ylterephthalamide can be difficult to work with due to its low solubility in water and other solvents. In addition, the formation of complexes with metal ions can make it difficult to study the properties of N,N'-di-1H-1,2,4-triazol-3-ylterephthalamide alone.
Future Directions
There are several future directions for research on N,N'-di-1H-1,2,4-triazol-3-ylterephthalamide. One area of interest is the development of new methods for synthesizing N,N'-di-1H-1,2,4-triazol-3-ylterephthalamide and its derivatives. Another area of interest is the study of the properties of N,N'-di-1H-1,2,4-triazol-3-ylterephthalamide complexes with different metal ions and their potential applications in various fields. In addition, further research is needed to better understand the mechanism of action of N,N'-di-1H-1,2,4-triazol-3-ylterephthalamide and its potential as an anticancer agent and drug delivery system.
Synthesis Methods
N,N'-di-1H-1,2,4-triazol-3-ylterephthalamide can be synthesized using various methods, including the reaction of terephthalic acid with 1H-1,2,4-triazole-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with N,N-dimethylformamide to obtain N,N'-di-1H-1,2,4-triazol-3-ylterephthalamide. Another method involves the reaction of 1H-1,2,4-triazole-3-carboxylic acid with terephthalic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide, followed by treatment with N,N-dimethylformamide to obtain N,N'-di-1H-1,2,4-triazol-3-ylterephthalamide.
Scientific Research Applications
N,N'-di-1H-1,2,4-triazol-3-ylterephthalamide has been studied extensively for its potential applications in various fields, including materials science, medicinal chemistry, and environmental science. N,N'-di-1H-1,2,4-triazol-3-ylterephthalamide has been used as a ligand in coordination chemistry, where it forms complexes with metal ions, and as a building block for the synthesis of metal-organic frameworks. In medicinal chemistry, N,N'-di-1H-1,2,4-triazol-3-ylterephthalamide has been studied for its potential as an anticancer agent and as a drug delivery system. N,N'-di-1H-1,2,4-triazol-3-ylterephthalamide has also been used in environmental science as a chelating agent for the removal of heavy metal ions from contaminated water.
properties
IUPAC Name |
1-N,4-N-bis(1H-1,2,4-triazol-5-yl)benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N8O2/c21-9(17-11-13-5-15-19-11)7-1-2-8(4-3-7)10(22)18-12-14-6-16-20-12/h1-6H,(H2,13,15,17,19,21)(H2,14,16,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGQIBJELLVJJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=NN2)C(=O)NC3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Di-1H-1,2,4-triazol-3-ylterephthalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5685865.png)
![rel-(4aS,8aS)-2-[4-(benzyloxy)-2-methoxybenzyl]octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5685870.png)
![2-(5-methyl-3-isoxazolyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5685877.png)
![2-(2-furyl)-4H-benzo[h]chromen-4-one](/img/structure/B5685878.png)
![3-(7,8,9,10-tetrahydrocyclohepta[b]indol-5(6H)-yl)propanohydrazide](/img/structure/B5685881.png)


![3,5-dichloro-4-methyl-N-{[4-(methylsulfonyl)-2-morpholinyl]methyl}benzamide](/img/structure/B5685920.png)





![1-{3-[1-(cyclopent-3-en-1-ylcarbonyl)piperidin-4-yl]propanoyl}-4-phenylpiperazine](/img/structure/B5685961.png)